molecular formula C7H8N4O B2725989 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine CAS No. 1423033-90-2

3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

Cat. No. B2725989
CAS RN: 1423033-90-2
M. Wt: 164.168
InChI Key: HFHMWEXUOMUSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine” is a heterocyclic compound . It has an empirical formula of C5H9N3 and a molecular weight of 111.15 .

Scientific Research Applications

Immune Response Modifiers

Imiquimod and its analogues, which are structurally related to 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine, are non-nucleoside imidazoquinolinamines that modulate immune responses. These compounds stimulate cytokine production, such as interferon-alpha, beta, and various interleukins, leading to antiviral, antiproliferative, and antitumor effects. Imiquimod has been particularly highlighted for its topical application in treating various skin disorders, showcasing its potential as an innovative agent for cutaneous diseases (T. Syed, 2001).

Synthetic Chemistry Applications

Cyclic imines, which are structurally related to the compound of interest, have been utilized in Ugi and Ugi-type reactions for the synthesis of pseudopeptides and peptide moieties connected to N-heterocyclic motifs. These synthetic routes are essential for generating pharmaceutical compounds and natural product libraries, demonstrating the compound's significance in facilitating the synthesis of biologically active molecules (M. Nazeri et al., 2020).

Corrosion Inhibition

Imidazoline derivatives, which share a heterocyclic core with this compound, have been identified as effective corrosion inhibitors. Their structure allows for strong adsorption onto metal surfaces, making them suitable for protecting against corrosion in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Biological Activities

5-Oxo-imidazolone derivatives are known for their wide range of biological potencies, making them a focal point of research for their therapeutic applications. The structure of 5-oxo-imidazolone, related to the compound of interest, indicates its importance as a pharmacophore in drug discovery due to its ability to bind effectively with various enzymes and receptors (N. Yellasubbaiah et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “(1-Methyl-1H-imidazol-2-yl)methanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHMWEXUOMUSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NOC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.